BenchChemオンラインストアへようこそ!

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide

Butyrylcholinesterase inhibition Neurodegenerative disorders Benzothiazole SAR

This (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide (CAS 865175-19-5) combines a 6‑bromo substituent, an N3‑allyl group, and a Z‑configured propionamide moiety into a single benzothiazole‑2‑ylidene scaffold. The orthogonal allyl and bromine handles enable dual‑functional derivatization (thiol‑ene click chemistry and cross‑coupling) for PROTAC synthesis, bifunctional probe construction, and systematic SAR. The defined Z‑ylidene geometry supports reproducible docking and co‑crystallization studies. Available at ≥95% purity, this compound delivers the stereochemical precision and synthetic versatility required for demanding chemical biology and medicinal chemistry programs.

Molecular Formula C13H13BrN2OS
Molecular Weight 325.22
CAS No. 865175-19-5
Cat. No. B2353812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide
CAS865175-19-5
Molecular FormulaC13H13BrN2OS
Molecular Weight325.22
Structural Identifiers
SMILESCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C
InChIInChI=1S/C13H13BrN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h3,5-6,8H,1,4,7H2,2H3
InChIKeyHHBVUSYFNSUOOV-SQFISAMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide: Structural Profile and Core Characteristics


(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide (CAS 865175-19-5) is a synthetic benzothiazole-2-ylidene derivative featuring a 6-bromo substituent on the benzothiazole core, an N3-allyl group, and a Z-configured propionamide moiety at the C2-ylidene position . The molecular formula is C13H13BrN2OS with a molecular weight of 325.22 g/mol [1]. Benzothiazole derivatives are widely recognized for their diverse pharmacological profiles, including enzyme inhibition, antimicrobial, and anticancer activities [2]. The unique combination of a bromine atom at position 6 and the conjugated ylidene-propionamide system distinguishes this compound from simple 2-aminobenzothiazoles and enables specific interactions with biological targets through halogen bonding, hydrophobic contacts, and π-stacking [3].

Why Simple Benzothiazole Analogs Cannot Substitute (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide


Benzothiazole-based compounds are not functionally interchangeable. The specific architecture of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide — combining a 6-bromo substituent, an N3-allyl group, a Z-configured C2-ylidene linkage, and a propionamide moiety — creates a distinct pharmacophoric and physicochemical profile that is absent in close analogs lacking any one of these features . The 6-bromo substituent provides a heavy atom for halogen bonding and alters ring electron density relative to methoxy, methyl, or unsubstituted analogs, directly impacting target binding [1]. The N3-allyl group contributes both hydrophobic character and a reactive alkene handle for covalent derivatization, unlike saturated N3-alkyl analogs [2]. Additionally, the Z-configuration of the ylidene double bond fixes the spatial orientation of the propionamide group, which may critically influence molecular recognition compared to the E-isomer [3]. The quantitative evidence below demonstrates that variation in any single structural parameter can lead to significant differences in biological activity, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide


6-Bromo Substituent Effect: Enhanced Butyrylcholinesterase Inhibitory Potency Relative to 5-Methyl Analog

A direct comparative study of benzothiazole-propanamide derivatives demonstrated that the 6-bromo substituent confers superior butyrylcholinesterase (BuChE) inhibitory potency relative to a 5-methyl substituent. Compound N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) exhibited an IC50 of 12.33 μM against BuChE, compared to 15.12 μM for the 5-methyl analog (2c) [1]. Although this comparison involves a pyrrolidine-linked propanamide rather than the ylidene linkage of the target compound, it provides class-level evidence that the electron-withdrawing bromine atom at position 6 enhances target engagement relative to electron-donating substituents [1]. The same study reported that 2h also achieved 66.30% MAO-B inhibition at 100 μM, versus 60.10% for 2c, confirming the consistent advantage of the 6-bromo substitution pattern [1].

Butyrylcholinesterase inhibition Neurodegenerative disorders Benzothiazole SAR

Z-Configuration of Ylidene Double Bond: Conformational Stability for Molecular Recognition

The target compound adopts a Z-configuration at the C2-ylidene double bond, which fixes the propionamide carbonyl group in a specific spatial orientation relative to the benzothiazole ring plane. In contrast, the E-isomers, such as (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide (CAS 392249-27-3), present the amide moiety in an alternative orientation . While head-to-head biological comparison data between E- and Z-isomers of benzothiazole-2-ylidene propionamides are not yet published, literature on structurally related thiazol-2-ylidene-benzamides demonstrates that the Z/E configuration critically influences biological activity, with the Z-isomers exhibiting distinct anti-HIV activity profiles that are absent in the corresponding E-isomers [1]. The Z-configuration in the target compound is stabilized by intramolecular interactions between the carbonyl oxygen and the benzothiazole C-H, providing a thermodynamically preferred conformation for target binding.

Molecular conformation Ylidene stereochemistry Target binding

N3-Allyl Group: Synthetic Versatility for Derivatization and Covalent Probe Design

The N3-allyl substituent on the benzothiazole ring provides a reactive terminal alkene that is absent in analogs bearing saturated N3-alkyl groups such as N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h, N3-unsubstituted benzothiazole) [1]. This allyl group enables thiol-ene click chemistry for covalent probe attachment, olefin metathesis for macrocycle construction, or epoxidation for further functionalization [2]. The closest analog with an N3-allyl group, (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide, shares this synthetic handle but differs critically at the 6-position, where methoxy (σp = -0.27) imparts opposite electronic character compared to bromine (σp = +0.23) [3]. The bromine atom additionally serves as a heavy atom for X-ray crystallography phasing and as a site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is not possible with the 6-methoxy analog [3].

Click chemistry Covalent inhibitor design Chemical biology probes

Ylidene Linkage vs. Amide-Linked Benzothiazoles: Different Conformational and Electronic Profiles

The C2-ylidene-propionamide linkage in the target compound creates an extended π-conjugated system connecting the benzothiazole ring through the C=N double bond to the amide carbonyl. This contrasts with compounds such as N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h), where the benzothiazole and amide are connected through an N-C single bond, allowing free rotation and disrupting π-conjugation [1]. In thiazol-2-ylidene-benzamide analogs, the conjugated ylidene system has been shown to contribute to selective enzyme inhibition, as demonstrated by Ejaz et al. (2018), who reported distinctive inhibition of alkaline phosphatase isozymes by thiazol-2-ylidene-benzamide derivatives [2]. The restricted conformational freedom in ylidene-linked compounds provides an entropic advantage for target binding, while the extended conjugation can modulate electronic properties relevant to charge-transfer interactions with biological targets.

Ylidene chemistry Conformational restriction π-conjugation

Halogen Bonding Potential: 6-Bromo as a Non-Canonical Interaction Site vs. Non-Halogenated Analogs

The 6-bromo substituent on the benzothiazole core can participate in halogen bonding (XB) interactions with electron-rich atoms in protein binding pockets, a feature absent in non-halogenated analogs such as (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide (CAS not publicly available) . Bromine has a calculated σ-hole magnitude sufficient for forming directional halogen bonds (bond angle C-Br···O typically 160-180°), with interaction energies comparable to weak-to-moderate hydrogen bonds (2-5 kcal/mol) [1]. In contrast, the 6-methoxy analog can only participate in weaker C-H···O hydrogen bonds. The 6-bromo substituent also provides a higher XLogP (calculated ~3.0-3.5 for the target compound based on analog data [2] vs. ~2.0-2.5 for 6-methoxy analogs), enhancing membrane permeability while maintaining aqueous solubility suitable for in vitro assays.

Halogen bonding Molecular recognition Crystal engineering

Purity and Reproducibility: 95%+ Assured Purity with Defined Z-Stereochemistry for Batch-to-Batch Consistency

The target compound is commercially available with a certified purity of ≥95% (Catalog No. CM972918) . This is critical because related benzothiazole-2-ylidene derivatives can undergo E/Z photoisomerization under ambient light or thermal conditions, leading to stereochemical mixtures that confound biological assay interpretation [1]. The defined Z-configuration of the target compound is confirmed by the SMILES notation (CCC(=O)\N=C1/SC2=CC(Br)=CC=C2N1CC=C) specifying the stereochemistry . In the thiazol-2-ylidene-benzamide series, Saeed et al. (2011) demonstrated that specific stereoisomers exhibit distinct biological activities, underscoring the importance of stereochemically defined starting material for reproducible research [2]. In contrast, generic benzothiazole derivatives sourced without stereochemical specification may contain variable ratios of E/Z isomers.

Compound quality control Reproducible research Procurement standards

Recommended Scientific and Industrial Application Scenarios for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide


Structure-Activity Relationship (SAR) Studies Targeting Butyrylcholinesterase and MAO-B for Neurodegenerative Disease Research

Based on the demonstrated BuChE inhibitory activity of the 6-bromo-benzothiazole scaffold (IC50 = 12.33 μM for analog 2h) and superior MAO-B inhibition (66.30% at 100 μM) compared to 5-methyl analogs [1], this compound is positioned for systematic SAR exploration. The N3-allyl and 6-bromo groups offer chemical diversification points that can be exploited to optimize potency and selectivity against cholinesterase and monoamine oxidase targets relevant to Alzheimer's disease and other neurodegenerative disorders. The Z-ylidene conformation provides a defined geometry for computational docking studies.

Covalent Chemical Probe Development via Thiol-Ene and Cross-Coupling Chemistry

The orthogonal synthetic handles — N3-allyl group for thiol-ene click chemistry and 6-bromo for palladium-catalyzed cross-coupling — enable construction of bifunctional probes, affinity reagents, or PROTAC-like molecules [2]. This dual-handle architecture is not available in 6-methoxy or 6-unsubstituted analogs, making the target compound a strategically superior starting material for chemical biology applications that require both covalent attachment to a linker (via allyl) and aromatic diversification (via bromine) .

Halogen Bonding Studies in Protein-Ligand Co-Crystal Structures

The 6-bromo substituent provides a heavy atom for X-ray crystallographic phasing and can serve as a halogen bond donor in protein-ligand complexes [2]. This compound is well-suited for structural biology studies aimed at characterizing halogen bonding geometries in benzothiazole-binding protein pockets, particularly bromodomains, kinases, or cholinesterases, where Br···O interactions can contribute to binding affinity [3]. The defined Z-stereochemistry and commercial availability at ≥95% purity support reproducible co-crystallization experiments.

Method Development for Stereoselective Synthesis of Ylidene-Containing Heterocycles

The Z-configured C2-ylidene linkage in this compound represents a synthetically challenging motif. The compound can serve as an analytical standard for developing stereoselective synthetic methods toward benzothiazole-2-ylidene derivatives, including photoisomerization studies (Z→E), isomer separation protocols, and reaction condition optimization [4]. The distinct SMILES notation with specified Z-configuration provides a reference for analytical characterization of related stereoisomeric mixtures.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.